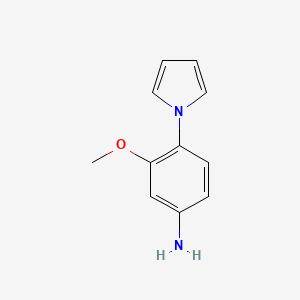

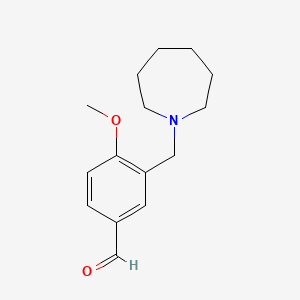

3-Methoxy-4-pyrrol-1-yl-phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

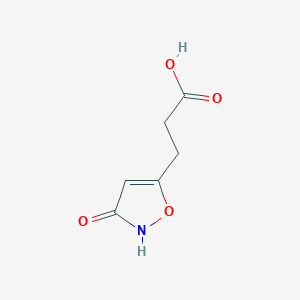

The compound 3-Methoxy-4-pyrrol-1-yl-phenylamine is a derivative of phenylamine featuring a methoxy group and a pyrrole ring. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of related structures, which can be used to infer some of the properties and reactivity of 3-Methoxy-4-pyrrol-1-yl-phenylamine.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of [1,3]-dipolar cycloaddition reactions, as seen in the synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold . Similarly, the synthesis of heterocyclic betaines described involves a reaction between alkyl 2H-azirine-2-carboxylates and methoxy-oxo-pyridinium derivatives . These methods could potentially be adapted for the synthesis of 3-Methoxy-4-pyrrol-1-yl-phenylamine.

Molecular Structure Analysis

The molecular structure of compounds with methoxy and pyrrole groups has been studied using X-ray crystallography and quantum chemical calculations . These studies reveal that the presence of a methoxy group can influence the molecular conformation and stability through hyperconjugative interactions and charge delocalization . The molecular structure of 3-Methoxy-4-pyrrol-1-yl-phenylamine would likely exhibit similar characteristics.

Chemical Reactions Analysis

The reactivity of methoxy-substituted phenyl compounds has been explored in various contexts. For instance, the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide into a thiazolidin-4-one derivative involves base-catalyzed reactions . Additionally, the formation of metal-lustrous organic crystals from methoxyphenyl-pyrroles suggests that the methoxy group can participate in reactions leading to novel materials . These findings suggest that 3-Methoxy-4-pyrrol-1-yl-phenylamine could undergo interesting transformations under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenyl derivatives can be deduced from their molecular structures. For example, the presence of a methoxy group can affect the molecule's dipole moment and solubility . The pyrrole ring can contribute to the molecule's basicity and electronic properties, as seen in the study of pyrrole-ylides . The combination of these groups in 3-Methoxy-4-pyrrol-1-yl-phenylamine would result in a compound with unique electronic and solubility characteristics.

Scientific Research Applications

Antimicrobial Properties

A study by Hublikar et al. (2019) focused on synthesizing novel pyrrole chalcone derivatives, highlighting their significant antimicrobial properties. The synthesized compounds, particularly those with a methoxy group, showed notable antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring in their structure. The study suggests these derivatives as valuable templates for developing new antimicrobial agents (Hublikar et al., 2019).

Synthesis Methods

Sarantou & Varvounis (2022) discussed the synthesis of 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, exploring different methods and achieving the best yield with a one-step synthesis process. This highlights the versatility and potential of pyrrole derivatives in various synthesis approaches (Sarantou & Varvounis, 2022).

Anticancer Potential

Lan et al. (2013, 2014) synthesized a novel series of pyrrole derivatives, showing potential as anticancer agents. Their in vitro studies revealed that these compounds had similar antiproliferative activity against cancer cells as Paclitaxel but with little impact on normal cells, indicating selective therapeutic efficacy. This finding suggests the potential of pyrrole derivatives in cancer treatment, emphasizing the importance of structure-activity relationship analysis (Lan et al., 2013) (Lan et al., 2014).

Green Chemistry

Kumar et al. (2017) developed an efficient and metal-free method for synthesizing polysubstituted pyrrole derivatives. They utilized intermolecular cycloaddition in an aqueous medium with surfactants, showcasing an eco-friendly approach to creating these compounds (Kumar et al., 2017).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 3-Methoxy-4-pyrrol-1-yl-phenylamine are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Methoxy-4-pyrrol-1-yl-phenylamine is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity.

properties

IUPAC Name |

3-methoxy-4-pyrrol-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-14-11-8-9(12)4-5-10(11)13-6-2-3-7-13/h2-8H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBCTSCRGHBJBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390358 |

Source

|

| Record name | 3-Methoxy-4-pyrrol-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-pyrrol-1-yl-phenylamine | |

CAS RN |

137352-70-6 |

Source

|

| Record name | 3-Methoxy-4-pyrrol-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)

![1-[2-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1307055.png)

![3-[4-(Methylsulfamoyl)phenyl]propanoic acid](/img/structure/B1307071.png)

![5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1307080.png)